2,3,5-Trimethylpiperazine;dihydrochloride

Description

Significance of Nitrogen Heterocyles as Synthetic Building Blocks

Nitrogen-containing heterocycles are fundamental to the field of organic chemistry, serving as indispensable building blocks in the synthesis of a vast array of functional molecules. nih.govthegoodscentscompany.com Their prevalence in natural products, pharmaceuticals, and advanced materials underscores their significance. thegoodscentscompany.comchemscene.com The presence of nitrogen atoms within a cyclic framework imparts unique electronic and structural properties, influencing reactivity, basicity, and the potential for intermolecular interactions such as hydrogen bonding. thegoodscentscompany.com These characteristics make nitrogen heterocyles versatile scaffolds in drug discovery, enabling the fine-tuning of pharmacological activity. chemscene.comgoogle.com They are integral components in numerous approved drugs, highlighting their role in medicinal chemistry. chemscene.commdpi.com Beyond pharmaceuticals, nitrogen heterocycles are utilized in agrochemicals, polymers, and as ligands in catalysis. nih.govthegoodscentscompany.com

Overview of 2,3,5-Trimethylpiperazine Dihydrochloride (B599025) as a Polyfunctional Scaffold

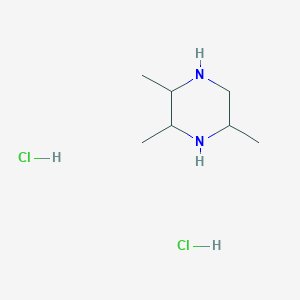

2,3,5-Trimethylpiperazine dihydrochloride is a substituted derivative of piperazine (B1678402), a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions. The addition of three methyl groups to the carbon backbone of the piperazine ring at the 2, 3, and 5 positions introduces stereochemical complexity and modifies the molecule's steric and electronic properties. As a dihydrochloride salt, the basic nitrogen atoms of the piperazine ring are protonated, which significantly influences its solubility and handling characteristics, typically rendering it a more stable, crystalline solid that is soluble in aqueous media. This polyfunctional scaffold possesses multiple sites for further chemical modification, making it a potentially valuable intermediate in organic synthesis.

Historical Context of Piperazine Chemistry in Advanced Synthetic Methodologies

The chemistry of piperazine dates back to its initial applications in medicine. bldpharm.comthegoodscentscompany.com Originally recognized for its use as an anthelmintic agent, the piperazine core has since become a privileged structure in modern drug discovery. mdpi.comgoogle.comwikipedia.org The inherent symmetry and conformational flexibility of the piperazine ring, combined with the basicity of its nitrogen atoms, have made it a popular component in the design of new therapeutic agents. google.combldpharm.com Historically, synthetic methodologies focused on N-functionalization of the piperazine core. However, recent advancements in synthetic chemistry have enabled more complex C-H functionalization, allowing for the introduction of substituents on the carbon atoms of the ring and expanding the structural diversity of piperazine-based compounds. mdpi.com This evolution in synthetic strategies has solidified the role of piperazine derivatives as key intermediates in the development of complex molecules with diverse applications. ontosight.ai

Chemical Identity and Properties of 2,3,5-Trimethylpiperazine Dihydrochloride

Detailed experimental data for 2,3,5-trimethylpiperazine dihydrochloride is not extensively reported in publicly available scientific literature. However, its chemical properties can be inferred from the general characteristics of similar substituted piperazine salts. The table below presents the fundamental chemical identity of this compound.

| Property | Value |

| IUPAC Name | 2,3,5-trimethylpiperazine;dihydrochloride |

| Molecular Formula | C₇H₁₈Cl₂N₂ |

| Molecular Weight | 201.14 g/mol |

| Canonical SMILES | CC1CNC(C)C(C)N1.Cl.Cl |

Data for isomeric compounds such as cis-1,3,5-trimethylpiperazine dihydrochloride (CAS 1084341-47-8) and (3R,5R)-1,3,5-trimethylpiperazine dihydrochloride (CAS 1084341-45-6) are available from commercial suppliers, indicating the existence and accessibility of various stereoisomers of trimethylated piperazine dihydrochlorides.

Synthesis and Characterization

Synthesis of the Piperazine Core

The synthesis of the core 2,3,5-trimethylpiperazine structure can be approached through several established methods for constructing piperazine rings. A common strategy involves the reductive amination of appropriate precursors. While specific literature detailing the synthesis of 2,3,5-trimethylpiperazine is sparse, a potential route could involve the condensation and subsequent reduction of a diketone with a diamine.

One of the challenges in the synthesis of asymmetrically substituted piperazines like the 2,3,5-trimethyl derivative is controlling the stereochemistry to obtain the desired isomer.

Formation of the Dihydrochloride Salt

The dihydrochloride salt is typically prepared by treating the free base of 2,3,5-trimethylpiperazine with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or diethyl ether. The addition of two equivalents of HCl ensures the protonation of both nitrogen atoms, leading to the precipitation of the dihydrochloride salt. This straightforward acid-base reaction is a standard method for converting basic amines into more stable and handleable solid forms.

Applications in Contemporary Chemical Research

While specific applications of 2,3,5-trimethylpiperazine dihydrochloride are not widely documented, its structural motifs suggest potential utility in several areas of chemical research.

Role as a Synthetic Intermediate

The primary application of a functionalized building block like 2,3,5-trimethylpiperazine dihydrochloride is as an intermediate in the synthesis of more complex molecules. The presence of secondary amine functionalities (in its free base form) allows for further elaboration through N-alkylation, N-acylation, or N-arylation reactions. The methyl substituents on the carbon framework can influence the conformational preferences of the ring and the reactivity of the nitrogen atoms.

There is evidence in patent literature of 2,3,5-trimethylpiperazine being used as a raw material in the synthesis of 2,3,5-trimethylpyrazine (B81540) through catalytic dehydrogenation. spectrabase.com This highlights its role as a precursor to aromatic pyrazine (B50134) compounds, which have applications as flavoring agents. spectrabase.com

Potential in Medicinal Chemistry and Materials Science

Substituted piperazines are a cornerstone of medicinal chemistry, and it is plausible that 2,3,5-trimethylpiperazine could serve as a scaffold for the development of novel therapeutic agents. The specific substitution pattern may offer a unique three-dimensional structure that could be exploited for targeted drug design. In materials science, diamines are often used as monomers in polymerization reactions or as building blocks for supramolecular assemblies. The rigid, yet conformationally mobile, structure of the trimethylpiperazine core could be incorporated into novel polymers or metal-organic frameworks.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,5-trimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-5-4-8-6(2)7(3)9-5;;/h5-9H,4H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCZNCAXLOYMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(N1)C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control for 2,3,5 Trimethylpiperazine Dihydrochloride

De Novo Synthesis Routes to Substituted Piperazine (B1678402) Ring Systems

De novo synthesis, or the construction of the piperazine ring from acyclic precursors, offers maximum control over the substitution pattern. rsc.org This approach is advantageous compared to the functionalization of a pre-existing piperazine core, as it allows for the strategic introduction of substituents at desired positions. rsc.org

Cyclocondensation Reactions in Piperazine Synthesis

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For piperazines, this typically involves the reaction of a 1,2-diamine with a two-carbon electrophile. A common strategy for synthesizing substituted piperazines is the double N-alkylation of a diamine with a dihalide or a dielectrophilic equivalent.

More advanced methods involve the catalytic cyclocondensation of amino alcohols. For instance, the cyclocondensation of aminoethylethanolamine or the cyclodeamination of diethylenetriamine (B155796) are established industrial processes for producing piperazine. nih.gov While these routes are efficient for the parent compound, creating a specific substitution pattern like 2,3,5-trimethylpiperazine requires appropriately substituted precursors. For example, the cyclization of a suitably protected N-(2-hydroxyalkyl)ethylenediamine derivative can yield substituted piperazines. nih.gov

Another powerful cyclocondensation approach is the reaction between aldehydes and amino-acid-derived diamines, which can proceed via photoredox catalysis to generate α-aminyl radicals that cyclize with an intermediate imine. thieme.de This method provides access to diverse C2-substituted piperazines.

| Reaction Type | Precursors | Key Features | Representative Example |

| Double N-Alkylation | 1,2-Diamine, 1,2-Dihaloethane | Direct, often requires harsh conditions | Reaction of 1,2-diaminopropane (B80664) with a 1,2-dihalopropane derivative |

| Catalytic Cyclization | Amino alcohols, Diamines | High atom economy, suitable for large scale | Cyclodeamination of diethylenetriamine over a solid catalyst nih.gov |

| Photoredox Annulation | Glycine-based diamine, Aldehyde | Mild conditions, high functional group tolerance thieme.de | Iridium-catalyzed reaction to form 2-aryl piperazines thieme.de |

Reductive Amination and Ring-Closing Approaches

Reductive amination is a highly versatile and widely used method in the synthesis of nitrogen-containing heterocycles. clockss.org In the context of piperazine synthesis, it can be applied in several ways. An intramolecular double reductive amination of a dicarbonyl compound with a diamine is a direct approach to forming the piperazine ring.

A more stepwise approach involves the initial reductive amination to form a key diamine intermediate, which then undergoes cyclization. For example, a β-keto ester derived from an amino acid can undergo reductive amination to generate a 1,4-diamine precursor, which is then cyclized to form the piperazine ring. researchgate.net This strategy allows for the incorporation of chirality from the starting amino acid. researchgate.net

Furthermore, reductive amination is a key step in the functionalization of piperazine precursors. For instance, a chiral piperazine intermediate was synthesized via a key reductive amination step to introduce an ethoxycarbonylmethyl group onto a secondary nitrogen, which was followed by cyclization to form a piperazinone, a direct precursor to the piperazine. clockss.org

Stereoselective Synthesis of 2,3,5-Trimethylpiperazine Isomers

With three chiral centers at the C2, C3, and C5 positions, 2,3,5-trimethylpiperazine can exist as multiple stereoisomers. Controlling the absolute and relative stereochemistry is critical for developing enantiomerically pure compounds for pharmacological applications. rsc.org The development of asymmetric syntheses for carbon-substituted piperazines is an area of active research. rsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. While specific examples for 2,3,5-trimethylpiperazine are not prominent in the literature, the principle can be applied.

For example, a chiral auxiliary attached to one of the nitrogen atoms of a piperazine precursor could be used to direct the diastereoselective alkylation or addition of methyl groups. The synthesis of chiral non-racemic 2-piperazinone derivatives has been achieved using this principle, which can then be reduced to the corresponding piperazines.

Asymmetric Catalysis in Stereoselective Piperazine Formation

Asymmetric catalysis offers a more efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A notable strategy for accessing chiral piperazines is the asymmetric hydrogenation of substituted pyrazines. acs.org

Pyrazines, being the aromatic counterparts of dihydropyrazines, can be hydrogenated to piperazines. The use of a chiral transition-metal catalyst, such as an Iridium-based complex, allows for the enantioselective reduction of the pyrazine (B50134) ring. acs.org This method has been successfully applied to produce a variety of chiral 2-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines with high enantiomeric excess. acs.org To synthesize a specific isomer of 2,3,5-trimethylpiperazine, one would start with 2,3,5-trimethylpyrazine (B81540) and select the appropriate chiral catalyst and hydrogenation conditions to achieve the desired stereochemical outcome.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Iridium Complex with Chiral Ligand | Activated Pyrazines | Chiral Piperazines | Up to 96% acs.org |

| Palladium-based Catalyst | Pyrazin-2-ols | Chiral Piperazin-2-ones | Up to 90% dicp.ac.cn |

Diastereoselective Control in Functionalization Reactions

When one stereocenter is already present in a precursor, it can influence the stereochemical outcome of subsequent reactions to create additional stereocenters. This is known as diastereoselective control.

In the synthesis of a (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, a late-stage diastereoselective alkylation was used to introduce the second stereocenter. clockss.org Starting from S-phenylalanine, a chiral piperazinone intermediate was synthesized. The introduction of a benzyl (B1604629) group at the C6 position proceeded with complete diastereoselectivity, controlled by the existing stereocenter at C2, to give the trans product exclusively. clockss.org A similar strategy could be envisioned for 2,3,5-trimethylpiperazine, where a chiral precursor such as 2,5-dimethylpiperazine (B91223) undergoes a diastereoselective methylation at the C3 position. The synthesis of enantiopure 2,6-dimethylpiperazines has been achieved using a diastereoselective triflate alkylation as the key stereochemistry-defining step. acs.org

Preparation of the Dihydrochloride (B599025) Salt and Polymorphic Considerations

The conversion of the free base form of 2,3,5-trimethylpiperazine into its dihydrochloride salt is a fundamental acid-base reaction crucial for its purification, stabilization, and handling, particularly in pharmaceutical contexts. The stability of piperazine and its derivatives is often enhanced through the formation of simple salts, such as the hydrochloride, which are generally more stable than the parent base. nih.gov

The preparation typically involves reacting the 2,3,5-trimethylpiperazine base with two molar equivalents of hydrochloric acid (HCl). This stoichiometry is essential to ensure the protonation of both nitrogen atoms within the piperazine ring, thereby forming the dihydrochloride salt. The reaction is generally performed in a suitable solvent. The choice of solvent is critical and depends on the solubility of both the free base and the resulting salt. Common solvents for this type of salt formation include alcohols, such as methanol (B129727) or ethanol, or ethers like diethyl ether or dioxane. For instance, the formation of hydrochloride salts of complex piperazine-containing molecules has been successfully achieved using HCl in methanol to facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis. nih.gov

The general procedure involves dissolving the 2,3,5-trimethylpiperazine free base in the selected solvent, followed by the slow, often cooled, addition of the hydrochloric acid solution. The dihydrochloride salt, being less soluble in the organic solvent than the free base, typically precipitates or crystallizes out of the solution. The solid product can then be isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials or excess acid, and subsequently dried. The final product, 2,3,5-trimethylpiperazine dihydrochloride, is expected to be a white to off-white crystalline powder. nih.govvishallaboratories.com

Polymorphic Considerations

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. These different forms have the same chemical composition but differ in their internal crystal lattice structure. This variation in crystal packing can significantly impact the physicochemical properties of a compound, including its melting point, solubility, dissolution rate, stability, and bioavailability. Therefore, the characterization and control of polymorphism are critical aspects of pharmaceutical development.

While specific studies detailing the polymorphic landscape of 2,3,5-trimethylpiperazine dihydrochloride are not extensively documented in the cited literature, the phenomenon is well-established for other piperazine salts and related hydrochloride compounds. For example, research on a 1:1 salt of sulfadiazine (B1682646) and piperazine revealed the existence of two distinct polymorphic forms, with one being more thermodynamically stable than the other. nih.gov Similarly, detailed investigations into pitolisant (B1243001) hydrochloride, a compound containing a piperazine moiety, have explored its complex solid-state behavior, including the formation of different crystalline forms, disordered structures, and hydrates. soton.ac.uk

Given these precedents, it is reasonable to infer that 2,3,5-trimethylpiperazine dihydrochloride could also exhibit polymorphism. The potential existence of different polymorphs would necessitate a thorough screening and characterization process during its development. Standard analytical techniques employed for such investigations include:

X-ray Powder Diffraction (XRPD): To identify different crystal structures.

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions between polymorphs.

Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.

Spectroscopy (FTIR, Raman): To probe differences in molecular conformation and intermolecular interactions within the crystal lattice.

Controlling the crystallization conditions—such as solvent choice, temperature, cooling rate, and agitation—would be essential to selectively produce the desired, most stable polymorph of 2,3,5-trimethylpiperazine dihydrochloride.

Green Chemistry Principles in the Synthesis of Substituted Piperazines

The synthesis of substituted piperazines, a core structure in numerous pharmaceuticals, is increasingly being guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and enhancing atom economy. mdpi.com Researchers have developed a variety of innovative and eco-friendly strategies for constructing the piperazine ring. researchgate.net

Catalytic Approaches: A central tenet of green chemistry is the use of catalysis to replace stoichiometric reagents, which often generate significant waste.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and reductive aminases, offers a highly selective and sustainable route. These biocatalytic methods can facilitate the asymmetric synthesis of piperazines from diamine and dicarbonyl substrates through double reductive amination, operating under mild aqueous conditions with high atom economy. rsc.orgrsc.orgnih.govresearchgate.net

Transition-Metal Catalysis: Homogeneous catalysis provides efficient and atom-economical pathways. For example, an iridium-catalyzed [3+3]-cycloaddition of imines has been developed as a 100% atom-economic process for synthesizing C-substituted piperazines under mild conditions. nih.gov Palladium-catalyzed methods have also been established for the modular synthesis of highly substituted piperazines, offering high yields and excellent stereochemical control. acs.org Catalytic reductive cyclization of dioximes is another effective strategy. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool. This approach uses light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. mdpi.com Organic photocatalysts are particularly attractive as they can be synthesized from renewable materials and avoid the cost and toxicity associated with some transition metals. mdpi.comresearchgate.net Protocols involving decarboxylative annulation between diamines and aldehydes have been developed to provide access to a wide range of piperazines under mild conditions, which can be implemented in either batch or continuous flow setups. organic-chemistry.org

Innovative Reaction Conditions and Solvents:

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot") minimizes the need for intermediate purification steps, thereby saving solvents, energy, and time. researchgate.netnih.gov

Alternative Solvents: A key green objective is to replace hazardous organic solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxicity and availability, although its use can be challenging for non-polar reactants. mdpi.com In some cases, unconventional approaches, such as using an excess of the piperazine reactant itself as the solvent, have been employed to create a more eco-friendly and cost-effective process. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis is recognized as a green technique that can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov

The following table summarizes some of the green chemistry approaches applied to the synthesis of substituted piperazines.

| Green Chemistry Principle | Synthetic Strategy | Key Advantages |

| Catalysis | Biocatalytic Reductive Amination (e.g., IREDs) | High stereoselectivity; Mild, aqueous conditions; High atom economy. rsc.orgnih.gov |

| Iridium-Catalyzed [3+3] Cycloaddition | 100% atom economy; High diastereoselectivity; Mild reaction conditions. nih.gov | |

| Palladium-Catalyzed Cyclization | High yields; Broad substrate scope; Good stereo- and regiochemical control. acs.org | |

| Use of Renewable Resources | Organic Photoredox Catalysis | Avoids costly and potentially toxic heavy metals; Sustainable catalyst source. mdpi.comorganic-chemistry.org |

| Waste Prevention | One-Pot / Multicomponent Reactions | Reduced solvent use; Less purification waste; Improved operational efficiency. researchgate.netnih.gov |

| Safer Solvents & Auxiliaries | Use of Water or Reactant as Solvent | Reduced environmental impact; Lower toxicity; Cost-effective. mdpi.comorganic-chemistry.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Drastically reduced reaction times; Often improved yields; Lower energy consumption. nih.gov |

These advanced methodologies underscore a paradigm shift in the synthesis of piperazine derivatives, moving toward processes that are not only efficient and versatile but also environmentally responsible.

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-Ray Diffraction Studies of 2,3,5-Trimethylpiperazine Dihydrochloride (B599025)

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. For 2,3,5-trimethylpiperazine dihydrochloride, this method would elucidate the molecular geometry, crystal packing, and intermolecular interactions. Although a specific crystal structure for 2,3,5-trimethylpiperazine dihydrochloride is not publicly available, we can infer its likely structural features based on studies of similar piperazine (B1678402) hydrochloride salts.

Table 1: Representative Crystallographic Data for a Substituted Piperazine Hydrochloride Salt (Note: This table is illustrative and based on typical values for similar compounds, as specific data for 2,3,5-trimethylpiperazine dihydrochloride is not available.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 975.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Solution-State Conformational Analysis by Advanced Spectroscopic Techniques

In solution, the 2,3,5-trimethylpiperazine dihydrochloride molecule has more conformational freedom than in the solid state. Spectroscopic techniques are invaluable for probing the dynamic behavior and preferred conformations in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2,3,5-trimethylpiperazine dihydrochloride, 1H and 13C NMR would provide information about the chemical environment of each proton and carbon atom. The protonation of the nitrogen atoms would lead to a downfield shift of the signals from the ring protons compared to the free base.

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the signals. COSY spectra would reveal the coupling relationships between protons, helping to trace the connectivity within the piperazine ring. HSQC spectra would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the 13C spectrum. The presence of three distinct methyl groups would give rise to three separate signals in both the 1H and 13C NMR spectra. The piperazine ring is expected to predominantly adopt a chair conformation in solution, and the coupling constants between the ring protons, observable in the 1H NMR spectrum, would provide evidence for this.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,3,5-Trimethylpiperazine Dihydrochloride in D₂O (Note: These are estimated ranges based on data for analogous substituted piperazines.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ring CH | 3.0 - 3.8 | 45 - 55 |

| Ring CH₂ | 3.0 - 3.8 | 40 - 50 |

| 2-CH₃ | 1.2 - 1.6 | 15 - 20 |

| 3-CH₃ | 1.2 - 1.6 | 15 - 20 |

| 5-CH₃ | 1.2 - 1.6 | 15 - 20 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. For 2,3,5-trimethylpiperazine dihydrochloride, these techniques can be used to identify characteristic functional groups and gain insight into the molecular structure.

The FTIR and Raman spectra would be characterized by several key features. The stretching and bending vibrations of the N-H bonds in the protonated amino groups would appear in specific regions of the spectra. The C-H stretching and bending vibrations of the methyl groups and the methylene (B1212753) groups of the piperazine ring would also be prominent. The C-N and C-C stretching vibrations of the piperazine ring would provide information about the ring's conformation. By comparing the experimental spectra with theoretical calculations, it is possible to assign the observed vibrational bands to specific molecular motions.

Table 3: Expected Characteristic Vibrational Frequencies for 2,3,5-Trimethylpiperazine Dihydrochloride

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| N-H Bend | 1550 - 1650 |

| C-H Bend | 1350 - 1470 |

| C-N Stretch | 1000 - 1250 |

| C-C Stretch | 800 - 1000 |

Chiroptical Properties and Absolute Configuration Determination

The presence of chiral centers at the 2, 3, and 5 positions of the piperazine ring means that 2,3,5-trimethylpiperazine is a chiral molecule. Consequently, its dihydrochloride salt will also be chiral and will exhibit optical activity.

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study the interaction of chiral molecules with polarized light. The CD spectrum of an enantiomerically pure sample of 2,3,5-trimethylpiperazine dihydrochloride would show positive or negative absorption bands that are characteristic of its three-dimensional structure.

The determination of the absolute configuration (the specific R/S designation at each chiral center) is a critical aspect of characterizing a chiral molecule. This can be achieved through several methods. If a suitable single crystal can be obtained, anomalous dispersion X-ray crystallography can be used to determine the absolute configuration unambiguously. Alternatively, the experimental CD spectrum can be compared with the predicted spectrum from quantum chemical calculations for a known absolute configuration. A good match between the experimental and calculated spectra would allow for the assignment of the absolute configuration.

Optical Rotatory Dispersion Studies (if applicable)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that is highly relevant for the characterization of the chiral isomers of 2,3,5-Trimethylpiperazine. ORD measures the change in the angle of optical rotation of a substance with respect to the wavelength of light. wikipedia.org When plane-polarized light passes through a chiral sample, its plane of polarization is rotated. The magnitude and direction of this rotation as a function of wavelength constitute the ORD spectrum. wikipedia.org

Similar to CD spectroscopy, ORD provides a unique fingerprint for a chiral molecule. The two enantiomers of a 2,3,5-Trimethylpiperazine diastereomer would produce mirror-image ORD curves. The specific rotation [α] is plotted against wavelength, and the resulting curve can be used to:

Identify and Differentiate Enantiomers: The sign of rotation (dextrorotatory (+) or levorotatory (-)) and the shape of the ORD curve are characteristic of a particular enantiomer. purdue.edu

Analyze Conformation: The shape of the ORD curve, particularly in regions where the molecule absorbs light (anomalous dispersion), is sensitive to the molecule's conformation.

Relate to Electronic Transitions: The regions of anomalous dispersion, known as Cotton effects, in an ORD spectrum correspond to the absorption bands observed in a CD spectrum. wikipedia.org The two phenomena are intrinsically linked and can be mathematically correlated through the Kronig-Kramers relations.

An ORD study would provide a comprehensive profile of the optical activity of a 2,3,5-Trimethylpiperazine isomer across a range of wavelengths. The data can be particularly useful in structural chemistry for assigning absolute configurations by comparing the observed Cotton effects with established empirical rules for related structures.

Below is an illustrative data table representing the kind of information obtained from an ORD experiment for a specific, optically active isomer of 2,3,5-Trimethylpiperazine.

Table 2: Illustrative Optical Rotatory Dispersion Data for an Isomer of 2,3,5-Trimethylpiperazine

| Wavelength (nm) | Specific Rotation [α] (degrees) |

|---|---|

| 600 | +35 |

| 500 | +50 |

| 400 | +85 |

| 300 | +180 |

| 250 | -150 |

Computational and Theoretical Investigations of 2,3,5 Trimethylpiperazine Dihydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,3,5-trimethylpiperazine dihydrochloride (B599025), DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT is instrumental in elucidating the electronic properties of the compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into charge distribution, intramolecular interactions, and the nature of the chemical bonds within the molecule. scilit.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Piperazine (B1678402) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N | 1.46 | |

| C-C | 1.53 | |

| N-H | 1.02 | |

| C-N-C | 110.5 | |

| C-C-N | 111.2 |

Note: The data in this table is illustrative for a generic piperazine ring and not specific to 2,3,5-trimethylpiperazine dihydrochloride.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 2,3,5-trimethylpiperazine dihydrochloride, MD simulations can be used to explore its conformational landscape, revealing the different spatial arrangements the molecule can adopt and their relative stabilities. nih.govnih.gov This is particularly important for a flexible six-membered ring system like piperazine, which can exist in various chair and boat conformations.

MD simulations are also invaluable for studying solvation effects. By simulating the compound in a solvent box (e.g., water), it is possible to understand how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. These simulations can provide insights into the hydration shell and the nature of intermolecular interactions, such as hydrogen bonding between the piperazine derivative and water molecules. rsc.org

Quantum Chemical Prediction of Spectroscopic Parameters and Validation

Quantum chemical methods, including DFT, can be used to predict various spectroscopic parameters for 2,3,5-trimethylpiperazine dihydrochloride. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and correlated with experimental spectra to confirm the molecular structure. researchgate.net Ultraviolet-Visible (UV-Vis) absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule. researchgate.net The agreement between predicted and experimental spectra serves as a validation of the computational model and the optimized geometry.

Table 2: Illustrative Predicted Vibrational Frequencies for a Piperazine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 1 | 3450 | 3445 | N-H stretch |

| 2 | 2980 | 2975 | C-H stretch (asymmetric) |

| 3 | 2890 | 2888 | C-H stretch (symmetric) |

| 4 | 1450 | 1452 | C-H bend |

Note: This table contains hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to investigate potential reaction mechanisms involving 2,3,5-trimethylpiperazine dihydrochloride. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For example, if 2,3,5-trimethylpiperazine were to participate in a reaction, computational methods could be used to model the step-by-step process, including bond breaking and formation. This is crucial for understanding its synthesis, degradation, or metabolic pathways. researchgate.net

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure–Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. nih.gov For a series of related piperazine derivatives, QSRR models can be developed to predict their reactivity based on various molecular descriptors. These descriptors, which can be calculated computationally, include electronic, steric, and thermodynamic properties.

While a QSRR study would require data on a range of compounds, the principles can be applied to understand the factors influencing the reactivity of 2,3,5-trimethylpiperazine dihydrochloride. Such models are valuable in medicinal chemistry and materials science for designing new compounds with desired properties. nih.gov

Coordination Chemistry of 2,3,5 Trimethylpiperazine As a Ligand Precursor

Design Principles for Metal-Piperazine Complexes

The design of metal complexes with piperazine-based ligands like 2,3,5-trimethylpiperazine is guided by fundamental principles of coordination chemistry that predict the electronic structure, stability, and geometry of the resulting compounds.

Ligand Field Theory and Electronic Structure of Coordination Compounds

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes. mdpi.com It considers the interaction between the metal d-orbitals and the orbitals of the coordinating ligands. In the case of 2,3,5-trimethylpiperazine, the two nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to the metal center's d-orbitals.

These interactions cause a splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, depends on the nature of the metal ion, its oxidation state, the coordination number, and the field strength of the ligand. Piperazine (B1678402) and its alkyl derivatives are generally considered to be σ-donors and are typically classified as weak- to medium-field ligands. The electronic configuration of the metal ion in the complex, including whether it is high-spin or low-spin, is determined by the balance between the ligand field splitting energy (Δ) and the electron pairing energy. acs.org

While these general principles of LFT are well-established, there is no specific literature available that details the application of LFT to complexes of 2,3,5-trimethylpiperazine or provides experimental data on their electronic structures.

Chelation Effects and Thermodynamic Stability of Complexes

2,3,5-Trimethylpiperazine can act as a bidentate ligand, coordinating to a metal ion through both of its nitrogen atoms to form a six-membered chelate ring. The formation of such a ring generally leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. nih.gov This increased stability is primarily due to a favorable entropy change upon chelation.

The stability of metal-piperazine complexes is also influenced by factors such as the pH of the solution, as the nitrogen atoms of the piperazine ring can be protonated. The methyl groups in 2,3,5-trimethylpiperazine can introduce steric hindrance, which may affect the stability of the resulting complexes. Specific thermodynamic stability constants (log K values) for metal complexes of 2,3,5-trimethylpiperazine have not been reported in the literature.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with piperazine-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. sci-hub.ru For 2,3,5-trimethylpiperazine;dihydrochloride (B599025), a base would be required to deprotonate the ligand prior to or during the coordination reaction.

Complexes with d-Block Metals (e.g., Cobalt, Nickel, Copper, Zinc)

Transition metals from the d-block are known to form a wide variety of complexes with piperazine and its derivatives. The resulting complexes can exhibit various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and reaction conditions.

A comprehensive search of the scientific literature did not yield any specific reports on the synthesis and characterization of complexes of 2,3,5-trimethylpiperazine with d-block metals such as cobalt, nickel, copper, or zinc. While studies on other trimethylpiperazine isomers, like 1,2,4-trimethylpiperazine, have been published, this information is not directly applicable to the 2,3,5-isomer.

Complexes with Main Group and Lanthanide/Actinide Metals

The coordination chemistry of piperazine derivatives with main group and lanthanide/actinide metals is less explored compared to transition metals. Lanthanide complexes often exhibit high coordination numbers and their bonding is predominantly electrostatic in nature.

There are no available research findings on the synthesis and characterization of complexes of 2,3,5-trimethylpiperazine with main group or lanthanide/actinide metals.

Structural Elucidation of Metal-Piperazine Frameworks

Despite the importance of these techniques, no structural or spectroscopic data for metal complexes of 2,3,5-trimethylpiperazine have been reported in the peer-reviewed scientific literature. Therefore, no data tables with structural parameters can be provided for these specific compounds.

Geometric Isomerism and Stereochemical Aspects in Coordination

The coordination of 2,3,5-trimethylpiperazine to a metal center would be expected to introduce significant stereochemical complexity due to the ligand's inherent chirality and conformational flexibility. The free ligand, a substituted diamine, possesses three stereocenters at carbons 2, 3, and 5, leading to multiple diastereomers and enantiomers.

When acting as a bidentate ligand, 2,3,5-trimethylpiperazine would chelate to a metal ion, forming a six-membered ring. This chelate ring would likely adopt a chair or a twisted-boat conformation. Upon coordination, the thermodynamically stable chair conformation of the free piperazine ring might convert to a higher-energy boat or twist-boat conformation to facilitate the bidentate coordination of the two nitrogen atoms to the metal center. researchgate.net

Spectroscopic Signatures of Metal-Ligand Interactions

The formation of a coordination complex with 2,3,5-trimethylpiperazine would be identifiable through various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to a metal center would alter the vibrational frequencies of the N-H and C-N bonds. A shift in the N-H stretching and bending vibrations would be expected. The appearance of new, low-frequency bands attributable to metal-nitrogen (M-N) stretching vibrations would provide direct evidence of complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be powerful tools for characterizing the ligand's coordination. The chemical shifts of the protons and carbons near the coordinating nitrogen atoms would experience significant changes upon complexation due to the influence of the metal ion's electron density and magnetic anisotropy.

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with partially filled d-orbitals, the UV-Vis spectrum would be expected to show d-d electronic transitions. The energies of these transitions are dictated by the ligand field strength of the 2,3,5-trimethylpiperazine and the geometry of the complex, providing insight into the electronic structure of the metal center. Charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), might also be observed. nih.gov

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of complexes containing 2,3,5-trimethylpiperazine would be highly dependent on the identity of the central metal ion, its oxidation state, and the coordination geometry.

As a saturated diamine, 2,3,5-trimethylpiperazine would act as a σ-donor ligand. Its position in the spectrochemical series would likely be comparable to other aliphatic amines, classifying it as a relatively weak- to medium-field ligand. For a first-row transition metal in an octahedral environment, this would likely result in the formation of high-spin complexes. libretexts.orglibretexts.org

The magnetic properties are a direct consequence of the number of unpaired electrons in the metal's d-orbitals. fiveable.me

Paramagnetism: High-spin complexes with one or more unpaired electrons would be paramagnetic, meaning they would be attracted to an external magnetic field. The magnitude of this attraction, known as the magnetic moment, could be measured to determine the number of unpaired electrons. libretexts.org

Diamagnetism: Complexes with metal ions having d⁰ or d¹⁰ electron configurations, or low-spin d⁶ configurations, would have no unpaired electrons and would be diamagnetic, exhibiting weak repulsion from a magnetic field. libretexts.org

In cases where 2,3,5-trimethylpiperazine acts as a bridging ligand between two metal centers, magnetic coupling (either antiferromagnetic or ferromagnetic) could occur, leading to more complex magnetic behavior. researchgate.net

Catalytic Applications of 2,3,5 Trimethylpiperazine Derivatives and Complexes

Role as an Organocatalyst or Organocatalyst Precursor

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant area where piperazine (B1678402) derivatives have found application. However, direct utilization of 2,3,5-trimethylpiperazine as an organocatalyst is not well-established in peer-reviewed literature.

Asymmetric Organocatalysis

Chiral piperazine derivatives are valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. While there is research on the synthesis of chiral 2,3,5-trisubstituted piperazine structures, their subsequent application as organocatalysts in asymmetric reactions is not a focal point of the available literature. researchgate.net The synthesis of various chiral methylated piperazines, including 2,6-dimethylpiperazine, highlights the interest in these scaffolds for creating chiral environments, yet specific catalytic data for the 2,3,5-trimethyl variant is not provided. acs.org For related structures, such as 3,5-dimethylpiperidine, there are reports of its use as a catalyst in asymmetric hydrogenation, achieving high enantiomeric excess. tuodaindus.com This suggests a potential, though unexplored, avenue for chiral derivatives of 2,3,5-trimethylpiperazine.

Brønsted Base Catalysis in Organic Transformations

The nitrogen atoms of the piperazine ring can act as Brønsted bases, accepting protons to facilitate a variety of organic transformations. This catalytic mode is fundamental to many organocatalytic reactions. However, specific studies detailing the use of 2,3,5-trimethylpiperazine as a Brønsted base catalyst are not readily found in the current body of scientific literature.

Ligand in Metal-Catalyzed Organic Reactions

The nitrogen atoms in piperazine and its derivatives can also coordinate to metal centers, forming complexes that can act as catalysts. The substituents on the piperazine ring can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

Heterogeneous Catalysis and Supported Catalysts

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. One patent describes a process where an aqueous solution of 2,3,5-trimethylpiperazine is dehydrogenated in the gas phase over a copper oxide-chromium sesquioxide catalyst to produce 2,3,5-trimethylpyrazine (B81540). google.com In this instance, the piperazine derivative is the reactant being transformed, rather than a component of the catalyst system. This indicates a catalytic application involving the compound, but not in the capacity of a catalyst or ligand.

Mechanistic Insights into Catalytic Cycles Involving Piperazine Moieties

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new catalysts. While there are general mechanistic studies on reactions involving piperazine-containing molecules, specific mechanistic insights into catalytic cycles that explicitly involve a 2,3,5-trimethylpiperazine moiety are not available in the reviewed literature.

Absence of Published Research on the Catalytic Applications of 2,3,5-Trimethylpiperazine;dihydrochloride (B599025) in Sustainable Synthesis

Following a comprehensive and targeted search of scientific literature and databases, it has been determined that there is a notable absence of published research specifically detailing the catalytic applications of 2,3,5-trimethylpiperazine and its dihydrochloride salt in the development of novel catalytic systems for sustainable synthesis.

Initial broad searches on piperazine derivatives in catalysis provided a general overview of the utility of the piperazine scaffold in coordination chemistry and as a component of ligands for various metal complexes. These applications span a range of catalytic processes. However, these results were not specific to the 2,3,5-trimethyl substituted derivative.

Subsequent, more focused searches using the specific compound name "2,3,5-trimethylpiperazine" and its variations, combined with terms such as "catalysis," "sustainable synthesis," "green chemistry," and "catalytic systems," did not yield any relevant scholarly articles, patents, or conference proceedings. The search was further expanded to include isomers of trimethylpiperazine to ensure a thorough investigation. While a reference to "trimethylaminoethyl piperazine" as a catalyst in green chemistry was found, this is a structurally distinct compound and its catalytic properties cannot be extrapolated to 2,3,5-trimethylpiperazine.

The lack of available data prevents the creation of a scientifically accurate article with detailed research findings and data tables as requested. The development of novel catalytic systems for sustainable synthesis is an active area of research, and while various nitrogen-containing heterocycles are being explored for this purpose, it appears that 2,3,5-trimethylpiperazine has not been a subject of significant investigation in this context, or at least, the findings have not been published in accessible literature.

Therefore, it is not possible to provide an article on the catalytic applications of 2,3,5-trimethylpiperazine derivatives and complexes for sustainable synthesis based on the current body of scientific evidence.

Integration of 2,3,5 Trimethylpiperazine into Advanced Materials

Utilization in Polymer Chemistry

The bifunctional nature of 2,3,5-trimethylpiperazine, possessing two reactive N-H groups, allows it to act as a fundamental building block in polymer synthesis, potentially serving as both a monomer in polymerization reactions and a cross-linking agent to create robust polymer networks.

Monomer in Polymerization Reactions

As a diamine, 2,3,5-trimethylpiperazine can theoretically be used as a monomer in step-growth polymerization to produce polyamides. This process would typically involve a polycondensation reaction with a dicarboxylic acid or its more reactive derivatives, such as a diacyl chloride.

The general reaction for the formation of a polyamide from a diamine and a diacyl chloride is as follows:

n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NH-OC-R'-CO-]n + 2n HCl

In this context, 2,3,5-trimethylpiperazine would provide the diamine component. The incorporation of its rigid, cyclic structure into the polymer backbone would be expected to impart distinct thermal and mechanical properties compared to linear aliphatic diamines. Research on polyamides synthesized with unsubstituted piperazine (B1678402) has shown that its inclusion can decrease crystallinity. This is because the amide linkages formed with piperazine's secondary amines lack the hydrogen atoms necessary for the extensive hydrogen bonding that characterizes the crystalline domains of many polyamides.

The methyl groups on the 2,3,5-trimethylpiperazine ring would further influence polymer properties. These bulky groups could:

Decrease Chain Packing and Crystallinity: The steric hindrance from the methyl groups would likely disrupt the regular packing of polymer chains, leading to a more amorphous material.

Increase Solubility: Reduced crystallinity often correlates with improved solubility in organic solvents.

Modify Thermal Properties: The rigid ring structure could increase the glass transition temperature (Tg) of the resulting polyamide, while the decreased crystallinity might lower the melting temperature (Tm).

A hypothetical polymerization reaction is detailed in the table below.

| Reactants | Polymer Product | Expected Properties |

| 2,3,5-Trimethylpiperazine + Adipoyl chloride | A polyamide with repeating trimethylpiperazine and adipoyl units. | Increased solubility, lower crystallinity, and a potentially higher glass transition temperature compared to polyamides from linear diamines. |

| 2,3,5-Trimethylpiperazine + Terephthaloyl chloride | A semi-aromatic polyamide. | Enhanced rigidity and thermal stability due to the inclusion of both the piperazine and benzene (B151609) rings in the polymer backbone. |

Table 1: Hypothetical Polyamide Synthesis with 2,3,5-Trimethylpiperazine

Cross-Linking Agent in Polymer Networks

The two reactive amine hydrogens of 2,3,5-trimethylpiperazine also enable it to function as a cross-linking or curing agent, particularly for epoxy resins. The curing of epoxy resins involves the ring-opening reaction of the epoxide group by a nucleophile, in this case, the amine. Each of the two secondary amine groups in 2,3,5-trimethylpiperazine can react with an epoxy group.

The reaction of a secondary amine with an epoxy group proceeds as follows:

R₂NH + CH₂(O)CH- → R₂N-CH₂-CH(OH)-

Since 2,3,5-trimethylpiperazine has two such reactive sites, it can bridge two different polymer chains, creating a cross-linked, three-dimensional network. This network structure transforms the liquid epoxy resin into a hard, thermoset material with high mechanical strength, thermal stability, and chemical resistance.

The effectiveness of an amine curing agent is influenced by its structure. For 2,3,5-trimethylpiperazine, the following factors would be significant:

Reactivity: The nucleophilicity of the nitrogen atoms, which is affected by the electron-donating methyl groups, would determine the curing speed.

Steric Hindrance: The methyl groups may sterically hinder the approach of the amine to the epoxy ring, potentially slowing the curing reaction compared to unsubstituted piperazine.

Network Structure: The rigid, pre-defined distance between the two amine groups within the piperazine ring would influence the cross-link density and the resulting mechanical properties of the cured material.

| Polymer System | Role of 2,3,5-Trimethylpiperazine | Potential Effect on Cured Properties |

| Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin. | Curing Agent | Creates a rigid, cross-linked network. The trimethyl-substituted ring could lead to a high glass transition temperature and good thermal stability. |

| Polyurethane prepolymers with isocyanate end-groups. | Chain Extender / Cross-linker | Reacts with isocyanate groups to form urea (B33335) linkages, increasing molecular weight and creating a cross-linked network in polyurethane systems. |

Table 2: Potential Cross-Linking Applications of 2,3,5-Trimethylpiperazine

Incorporation into Porous Frameworks

Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are designed from molecular building blocks. The defined geometry and functionality of 2,3,5-trimethylpiperazine make it a candidate for incorporation into such structures.

Building Block for Metal-Organic Frameworks (MOFs)

While 2,3,5-trimethylpiperazine itself is not a typical linker for MOF synthesis due to the lack of carboxylate or other common coordinating groups, it can be functionalized to become one. For example, carboxylic acid groups could be attached to the piperazine ring or to the methyl groups.

More directly, piperazine and its derivatives can be incorporated into MOF structures as ligands that coordinate to metal centers through their nitrogen atoms. rsc.org Research has demonstrated the synthesis of MOFs functionalized with piperazine groups, which can enhance properties like methane (B114726) storage capacity. rsc.orgresearchgate.net In these cases, the piperazine moiety is part of a larger organic linker that contains the primary coordinating groups (e.g., carboxylates).

If 2,3,5-trimethylpiperazine were used as a ligand, the nitrogen atoms could coordinate with metal ions. The methyl groups would project into the pores of the framework, influencing the pore size, shape, and surface chemistry. This could be leveraged to create MOFs with tailored selectivity for gas separation or catalysis.

| MOF System | Potential Role of 2,3,5-Trimethylpiperazine | Anticipated Impact on MOF Properties |

| Coordination with metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺) | N-donor ligand | The stereochemistry of the methyl groups would dictate the coordination geometry and the overall framework topology. |

| As part of a larger functionalized linker | Pore-modifying group | The alkyl groups would increase the hydrophobicity of the pore environment, potentially enhancing affinity for nonpolar guest molecules like methane. |

Table 3: Theoretical Role of 2,3,5-Trimethylpiperazine in MOFs

Precursor for Covalent Organic Frameworks (COFs)

COFs are constructed through the formation of strong covalent bonds between organic precursors. Diamine precursors are commonly used to create imine-linked or piperazine-linked COFs. researchgate.netnih.govresearchgate.netnih.gov For instance, piperazine can react with hexafluorobenzene (B1203771) derivatives in nucleophilic substitution reactions to form 2D COF structures.

Theoretically, 2,3,5-trimethylpiperazine could be used in a similar fashion. Its reaction with complementary multifunctional monomers (e.g., aromatic aldehydes or halogenated aromatics) could lead to the formation of a crystalline porous polymer. The key features it would impart include:

Irreversible Linkages: The formation of C-N bonds would result in a chemically robust framework.

Defined Geometry: The chair-like conformation of the piperazine ring would act as a rigid, three-dimensional node in the framework.

Functional Pores: The methyl groups would line the pores, creating a hydrophobic and sterically defined environment.

| COF Synthesis Strategy | Role of 2,3,5-Trimethylpiperazine | Expected COF Characteristics |

| Nucleophilic aromatic substitution with polyfluorinated aromatic compounds. | Diamine precursor | Formation of a highly stable, porous framework with piperazine units integral to the structure. |

| Condensation with polyaldehydes (if functionalized to have primary amine groups). | Diamine precursor | Formation of an imine-linked COF, where the trimethylpiperazine moiety would act as a bulky, non-planar structural element. |

Table 4: Potential of 2,3,5-Trimethylpiperazine as a COF Precursor

Role in Supramolecular Assemblies and Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties, relying on the control of intermolecular interactions. Supramolecular assemblies are formed through non-covalent interactions like hydrogen bonding. The dihydrochloride (B599025) salt of 2,3,5-trimethylpiperazine, [C₇H₁₈N₂]²⁺·2Cl⁻, is particularly well-suited for these applications.

In its protonated (dihydrochloride) form, the piperazinium cation has two N⁺-H₂ groups, which are strong hydrogen bond donors. These can form robust charge-assisted hydrogen bonds with suitable acceptors, such as the chloride counter-ions or other molecules like carboxylates or sulfonates.

The key interactions and resulting structures would be governed by:

Hydrogen Bonding: The N⁺-H groups will readily form hydrogen bonds with anions or neutral acceptor molecules, creating predictable patterns or "synthons."

Host-Guest Chemistry: The organized, hydrogen-bonded networks could create cavities capable of including solvent or other guest molecules.

Studies on similar piperazinium salts have shown that they form extensive hydrogen-bonded networks, leading to diverse supramolecular architectures such as chains, sheets, or three-dimensional networks. rsc.org The methyl groups of 2,3,5-trimethylpiperazinium would also participate in weaker C-H···X interactions (where X is an acceptor like Cl⁻ or O), further directing the crystal packing.

| System | Key Interactions | Potential Supramolecular Outcome |

| 2,3,5-Trimethylpiperazine dihydrochloride | Charge-assisted N⁺-H···Cl⁻ hydrogen bonds | Formation of 1D chains, 2D layers, or 3D networks, with the specific architecture dependent on the stereoisomer used. |

| Co-crystallization with dicarboxylic acids | Charge-assisted N⁺-H···O⁻(carboxylate) hydrogen bonds | Creation of robust, multi-component crystalline materials with predictable hydrogen-bonding motifs. |

Table 5: Supramolecular Potential of 2,3,5-Trimethylpiperazine Dihydrochloride

Self-Assembly Strategies for Ordered Materials

Self-assembly is a powerful strategy for the bottom-up fabrication of well-ordered, functional materials. In the context of piperazine-containing molecules, self-assembly is often driven by a combination of non-covalent interactions, leading to the formation of supramolecular architectures. The rigid, cyclic structure of the piperazine ring can serve as a scaffold for creating highly organized systems.

While direct studies on the self-assembly of 2,3,5-trimethylpiperazine are not extensively documented in publicly available research, the principles governing the self-assembly of similar piperazine derivatives can be extrapolated. The presence of methyl groups on the piperazine ring in 2,3,5-trimethylpiperazine can influence its packing in the solid state and its conformational preferences in solution, which are critical factors in the self-assembly process. These methyl groups can affect the steric hindrance and the electronic properties of the molecule, thereby modulating the intermolecular interactions that drive the formation of ordered materials.

Directed Assembly via Non-Covalent Interactions

Non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking (in appropriately substituted derivatives), are the primary drivers for the directed assembly of piperazine-based materials. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while N-H groups, if present, can serve as hydrogen bond donors.

In the case of 2,3,5-trimethylpiperazine;dihydrochloride, the presence of the hydrochloride salt introduces strong ionic interactions and enhances the potential for hydrogen bonding. The chloride ions can act as hydrogen bond acceptors, interacting with the protonated amine groups of the piperazine ring. This network of hydrogen bonds and ionic interactions can guide the assembly of the molecules into well-defined crystalline structures. The trimethyl substitution pattern will further influence the geometry of these interactions, potentially leading to unique packing arrangements and material properties. Research on other piperazine derivatives has demonstrated the formation of supramolecular networks through such interactions. researchgate.net

Functional Materials Based on Piperazine Scaffolds

The functionalization of the piperazine scaffold allows for the design of materials with specific applications, ranging from sensing to separation technologies. The nitrogen atoms of the piperazine ring provide reactive sites for the introduction of various functional groups, enabling the tuning of the material's chemical and physical properties.

Sensing Materials

Piperazine derivatives have been incorporated into various sensing platforms due to their ability to interact with specific analytes. The nitrogen atoms can act as binding sites for metal ions or as proton acceptors in pH sensors. While specific research on 2,3,5-trimethylpiperazine as a primary component in sensing materials is limited, the general principles suggest its potential utility.

For instance, polymers functionalized with piperazine moieties can exhibit changes in their optical or electrochemical properties upon binding to a target analyte. researchgate.net A study on a coumarin (B35378) derivative containing a piperazine moiety demonstrated its use as a fluorescent pH sensor. nih.gov The protonation of the piperazine nitrogen atoms hinders photoinduced electron transfer, leading to a change in fluorescence. It is conceivable that a material incorporating 2,3,5-trimethylpiperazine could be developed for similar sensing applications, with the methyl groups potentially influencing the sensitivity and selectivity of the sensor.

Table 1: Examples of Piperazine-Based Sensing Mechanisms

| Sensor Type | Analyte | Principle of Detection |

| Fluorescent pH Sensor | H+ | Protonation of piperazine nitrogen hinders photoinduced electron transfer, causing fluorescence enhancement. nih.gov |

| Heavy Metal-Ion Sensor | Cu2+, Ni2+ | Metal-ion chelation by peptide-modified polyanilines (which can be analogous to functionalized piperazines) induces conformational changes, altering the conductance of a nanojunction. researchgate.net |

| Amperometric Sensor | Antihistamines | Electrocatalytic oxidation of the piperazine moiety on a modified electrode. acs.org |

Adsorption and Separation Materials

A notable application of 2,3,5-trimethylpiperazine is in the fabrication of composite semipermeable membranes for separation processes. googleapis.comepo.orggoogle.com These membranes typically consist of a porous support coated with a thin, selective functional layer. This functional layer is often a cross-linked polyamide formed through the interfacial polymerization of a polyfunctional amine and a polyfunctional acid halide. googleapis.comepo.org

In this context, 2,3,5-trimethylpiperazine is cited as a suitable aliphatic polyfunctional amine. googleapis.comepo.orggoogle.com Its two secondary amine groups can react with acid halides to form a polyamide network. The presence of the three methyl groups on the piperazine ring can influence the structure and properties of the resulting polymer layer. These substitutions can affect the polymer chain packing, the free volume within the membrane, and its surface properties, all of which are critical for determining the membrane's permeability and selectivity for different molecules or ions.

Furthermore, piperazine-modified materials, such as activated carbon or metal-organic frameworks (MOFs), have been investigated for CO2 capture. researchgate.netresearchgate.net The amine groups of piperazine provide sites for the chemisorption of CO2. While direct studies on 2,3,5-trimethylpiperazine for this purpose are not prevalent, its basic nitrogen atoms suggest it could be a viable candidate for incorporation into porous materials to enhance their CO2 adsorption capacity.

Table 2: Potential Role of 2,3,5-Trimethylpiperazine in Separation Membranes

| Membrane Component | Function | Potential Influence of 2,3,5-Trimethylpiperazine |

| Polyfunctional Amine Monomer | Forms the polyamide selective layer through reaction with an acid halide. googleapis.comepo.org | The trimethyl substitution can affect the polymer's cross-linking density, chain rigidity, and free volume, thereby influencing the membrane's flux and rejection characteristics. |

| Cross-linked Polyamide Network | Provides the selective barrier for separation. google.com | The steric bulk of the methyl groups may create a more tortuous path for permeating species, potentially enhancing selectivity. |

Mechanistic Studies of Reactions Involving 2,3,5 Trimethylpiperazine Dihydrochloride

Reaction Kinetics and Rate Law Determination

The study of reaction rates, or kinetics, provides the initial quantitative insight into a reaction mechanism. By determining the rate law—an equation that mathematically describes the relationship between reactant concentrations and the reaction rate—chemists can deduce which molecules are involved in the crucial rate-determining step of the reaction. wikipedia.org

The method of initial rates is a common experimental approach to establish the rate law. lumenlearning.comck12.org This technique involves conducting a series of experiments in which the initial concentration of each reactant is systematically varied while holding the others constant. lumenlearning.com The initial rate of the reaction is measured for each set of conditions, often using methods like spectrophotometry or chromatography to monitor changes in concentration over time. numberanalytics.comupi.edu

Hypothetical Application:

Let us consider a hypothetical nucleophilic substitution reaction between 2,3,5-trimethylpiperazine dihydrochloride (B599025) (abbreviated as TMP·2HCl) and an electrophile (E-X).

TMP·2HCl + 2 E-X → Products

The rate law for this reaction can be expressed in the general form:

Rate = k[TMP·2HCl]m[E-X]n

In this equation, 'k' represents the rate constant, while 'm' and 'n' are the reaction orders for each reactant that must be found experimentally. chemistrytalk.org

Hypothetical Experimental Data for Rate Law Determination

| Experiment | Initial [TMP·2HCl] (M) | Initial [E-X] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

Analysis of Hypothetical Data:

Comparing Experiments 1 and 2 : When the concentration of TMP·2HCl is doubled (from 0.10 M to 0.20 M) while the concentration of E-X remains constant, the initial reaction rate also doubles. This direct proportionality indicates that the reaction is first-order with respect to TMP·2HCl (m = 1). youtube.com

Comparing Experiments 1 and 3 : When the concentration of E-X is doubled (from 0.10 M to 0.20 M) while keeping the TMP·2HCl concentration constant, the initial rate increases by a factor of four. This demonstrates that the reaction is second-order with respect to E-X (n = 2). youtube.com

Based on this analysis, the hypothetical rate law is determined to be:

Rate = k[TMP·2HCl]¹[E-X]²

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient chemical species that are formed and consumed during the course of a multi-step reaction. youtube.com Although they are often unstable and exist only for a short time, their detection provides direct evidence for a proposed mechanistic pathway. nih.gov

Several advanced techniques are used to identify and characterize these elusive species:

Spectroscopic Methods : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be used for in situ detection of intermediates. numberanalytics.com For very fast reactions, specialized methods like stopped-flow spectroscopy can capture data on a millisecond timescale. libretexts.org

Intermediate Trapping : This indirect method involves introducing a "trapping agent" into the reaction mixture. This agent is designed to react rapidly and specifically with the intermediate, converting it into a stable product that can be isolated and identified, thus confirming the intermediate's presence. numberanalytics.comcsbsju.edu

Isolation : Under specific conditions, such as extremely low temperatures (cryogenic) or by quenching the reaction after a very short duration, it is sometimes possible to isolate a sufficient quantity of an intermediate for full characterization. youtube.com

Hypothetical Application:

In a potential reaction involving the deprotonation of 2,3,5-trimethylpiperazine, a mono-anionic piperazine (B1678402) species could be a key intermediate. To verify its existence, a trapping experiment could be designed. By adding a highly reactive electrophile that is known to react selectively with secondary amines, the intermediate could be "trapped" to form a stable, new compound. The successful isolation and characterization of this trapped product would serve as strong evidence for the formation of the proposed intermediate.

Deuterium (B1214612) Labeling and Isotope Effect Studies

The kinetic isotope effect (KIE) is a highly sensitive probe used to determine whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.org This technique involves replacing an atom with one of its stable, heavier isotopes—most commonly, substituting hydrogen (¹H) with deuterium (²H or D). libretexts.org

A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and more difficult to break. libretexts.org If the cleavage of this C-H bond is the slowest step in a reaction, substituting hydrogen with deuterium will cause a noticeable decrease in the reaction rate. This is known as a primary kinetic isotope effect and is quantified by the ratio of the rate constants (kH/kD), which is typically greater than 1. libretexts.orgdifferencebetween.com If the isotope is located elsewhere in the molecule and not directly involved in bond-breaking, a much smaller secondary kinetic isotope effect might still be observed. wikipedia.orgdifferencebetween.com

Hypothetical Application:

To investigate a hypothetical oxidation reaction of 2,3,5-trimethylpiperazine, one could determine if a C-H bond at one of the methyl-substituted carbons is broken in the rate-limiting step. This would involve synthesizing a deuterated analog, for example, 2-deuterio-2,3,5-trimethylpiperazine, and comparing its reaction rate to that of the non-deuterated compound.

Hypothetical Kinetic Isotope Effect Data

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| 2,3,5-Trimethylpiperazine | 4.2 x 10⁻⁴ | 6.0 |

| 2-Deuterio-2,3,5-trimethylpiperazine | 0.7 x 10⁻⁴ |

A kH/kD value of 6.0 is a large primary kinetic isotope effect, strongly indicating that the C-H bond at the C-2 position is cleaved during the rate-determining step of this hypothetical reaction. libretexts.orgchemeurope.com

Computational Verification of Reaction Pathways and Transition States

Modern computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level. rsc.org Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the entire energy landscape of a reaction, known as the potential energy surface (PES). numberanalytics.commdpi.comstackexchange.com

This computational approach allows for:

Identification of Stationary Points : Locating the structures of reactants, products, and any intermediates.

Transition State Searching : Identifying the transition state—the highest energy point along the reaction coordinate. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. github.io

Calculation of Activation Barriers : Determining the activation energy (ΔG‡) by calculating the energy difference between the reactants and the transition state. researchgate.netfaccts.de By comparing the activation barriers of multiple proposed pathways, the most energetically favorable mechanism can be identified.

Hypothetical Application: